methyl 4-(2,2-difluoroacetyl)benzoate
Description
Methyl 4-(2,2-difluoroacetyl)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a 2,2-difluoroacetyl group at the para position. The difluoroacetyl group (-CO-CF₂H) introduces strong electron-withdrawing effects, enhancing reactivity and stability, which is advantageous in pharmaceutical and agrochemical applications .
Key features:
- Molecular formula: Likely C₁₀H₈F₂O₃ (based on structural analogs).
- Functional groups: Ester (benzoate) and difluoroacetyl moiety.
- Synthetic routes: Likely involves acylation of methyl 4-aminobenzoate or esterification of 4-(2,2-difluoroacetyl)benzoic acid, analogous to methods in for fluorobenzoyl derivatives .
Properties
CAS No. |
1176283-73-0 |
|---|---|
Molecular Formula |
C10H8F2O3 |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acylation of Toluene Derivatives
A toluene substrate (e.g., methyl 4-methylbenzoate) undergoes Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids like AlCl₃. The reaction proceeds at 0–5°C in dichloromethane, yielding methyl 4-acetylbenzoate. However, achieving para selectivity requires electron-donating groups to direct the acyl group to the desired position.
Fluorination of the Acetyl Group
The acetyl group is fluorinated using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, treating methyl 4-acetylbenzoate with DAST at −40°C in anhydrous THF replaces the α-hydrogens with fluorine, yielding the 2,2-difluoroacetyl derivative. This method mirrors fluorination strategies observed in the synthesis of 2-nitro-4-trifluoromethyl methyl benzoate, where halogenation is critical for functional group transformation.
Challenges :
-
Over-fluorination risks forming trifluoroacetyl byproducts.
-
Low yields (40–60%) due to side reactions, necessitating precise temperature control.
Esterification of Preformed 4-(2,2-Difluoroacetyl)benzoic Acid
This two-step method prioritizes synthesizing the carboxylic acid precursor before esterification.
Synthesis of 4-(2,2-Difluoroacetyl)benzoic Acid
4-Bromobenzoic acid undergoes nucleophilic acyl substitution with difluoroacetyl chloride in the presence of Pd(PPh₃)₄ and a base (K₂CO₃) in DMF at 80°C. The reaction leverages cross-coupling methodologies similar to those in US6433214B1, which describes palladium-catalyzed arylations for biphenyl esters.
Esterification with Methanol
The carboxylic acid is esterified using methanol under acidic conditions (H₂SO₄, 70°C) or via Steglich esterification (DCC/DMAP). Patent CN101948387A demonstrates high-yield (85–93%) esterification of benzoic acids using p-toluenesulfonic acid as a catalyst, a method adaptable here.
Advantages :
-
High purity due to separation of acylation and esterification steps.
-
Scalability, as evidenced by industrial benzoate production.
Halogenation-Fluorination Exchange Strategies
Bromination Followed by Fluoride Substitution
Methyl 4-(bromoacetyl)benzoate is synthesized via bromination of methyl 4-acetylbenzoate using Br₂ in acetic acid. Subsequent treatment with AgF₂ or KF in DMF at 120°C substitutes bromine with fluorine, yielding the difluoro product. This approach parallels fluorination steps in US5239114A, where halogen exchange is critical for difluorophenyl intermediates.
Optimization :
-
Excess fluoride sources (e.g., KF) improve substitution efficiency.
-
Solvent polarity impacts reaction kinetics, with DMF outperforming THF.
Cross-Coupling Approaches
Palladium- or nickel-catalyzed cross-coupling reactions enable direct installation of the difluoroacetyl group.
Suzuki-Miyaura Coupling
A boronated difluoroacetyl reagent reacts with methyl 4-bromobenzoate under Pd(OAc)₂ catalysis. For example, methyl 4-bromobenzoate couples with (2,2-difluoroacetyl)boronic acid in dioxane/H₂O at 90°C, yielding the target compound. This method draws from US6433214B1, which achieves 50% yields in analogous biaryl syntheses.
Negishi Coupling
Zinc reagents (e.g., Zn-CF₂COCl) react with methyl 4-iodobenzoate using NiCl₂(PPh₃)₂ as a catalyst. The reaction proceeds at room temperature in THF, though yields remain moderate (45–55%).
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts + Fluorination | 40–60 | Simple reagents | Low regioselectivity, byproducts |
| Preformed Acid Esterification | 75–85 | High purity, scalable | Multi-step, time-consuming |
| Halogenation-Fluorination | 60–70 | Direct substitution | Harsh conditions, cost of AgF₂ |
| Cross-Coupling | 45–55 | Modular, single-step | Requires specialized catalysts |
Challenges and Optimization Strategies
-
Regioselectivity : Para-substitution demands directing groups (e.g., −NO₂) during acylation, which later require removal.
-
Fluorination Efficiency : DAST-mediated fluorination achieves geminal difluorination but requires strict moisture control.
-
Catalyst Recovery : Pd/C or Ni catalysts from cross-coupling reactions can be recycled via filtration, reducing costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2-difluoroacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: 4-(2,2-difluoroacetyl)benzoic acid
Reduction: 4-(2,2-difluorohydroxy)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2,2-difluoroacetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2,2-difluoroacetyl)benzoate involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds with biological molecules, influencing their activity and function. The compound may also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Structural and Electronic Differences
Table 1: Substituent Effects on Benzoate Derivatives
*Estimated based on molecular formula.
Key Observations :
- The difluoroacetyl group in the target compound offers greater electrophilicity compared to simple fluorinated phenyl groups (e.g., ) or halogens (), making it reactive in nucleophilic acyl substitutions .
- Bulkier substituents, such as piperazinyl-quinoline (), reduce solubility but enhance target specificity in biological systems, whereas the compact difluoroacetyl group balances reactivity and lipophilicity .
Insights :
Q & A
Q. What are the common synthetic routes for methyl 4-(2,2-difluoroacetyl)benzoate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via Friedel-Crafts acylation or esterification of 4-carboxybenzaldehyde derivatives with difluoroacetyl chloride. Key steps include:
- Esterification : Reacting 4-carboxybenzaldehyde with methanol under acidic conditions to form methyl 4-formylbenzoate.
- Acylation : Introducing the 2,2-difluoroacetyl group using difluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C to minimize side reactions .
- Optimization : Yield improvements (up to 75–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of substrate to acyl chloride) and using anhydrous solvents (e.g., dichloromethane) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Critical techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.8–8.2 ppm), ester carbonyl (δ ~165 ppm), and difluoroacetyl group (δ ~110–120 ppm, J = 240–260 Hz for ¹⁹F coupling) .
- FT-IR : Confirm ester C=O (1720–1740 cm⁻¹) and difluoroacetyl C=O (1680–1700 cm⁻¹) stretches .
- HRMS : Validate molecular ion [M+H]⁺ (calc. for C₁₀H₈F₂O₃: 226.0382) and fragmentation patterns .
Q. How does the presence of the 2,2-difluoroacetyl group influence the compound’s solubility and stability?
The electron-withdrawing difluoroacetyl group reduces solubility in polar solvents (e.g., water) but enhances stability against hydrolysis compared to non-fluorinated analogs. Stability studies in DMSO show <5% degradation over 48 hours at 25°C .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the synthesis of this compound?
Common side reactions include over-acylation and decomposition of the difluoroacetyl group. Mitigation approaches:
- Temperature Control : Maintain reaction temperatures below 10°C to suppress thermal decomposition .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during acylation .
- Catalyst Screening : Lewis acids like BF₃·Et₂O improve regioselectivity in aromatic substitutions .
Q. How do the electronic effects of the 2,2-difluoroacetyl group influence reactivity in nucleophilic substitutions?
The strong electron-withdrawing nature of the difluoroacetyl group activates the benzoate ring for electrophilic attacks but deactivates it toward nucleophilic substitutions. For example:
Q. What role does this compound play in liquid crystalline materials?
The compound’s bent-core structure (144° bend angle) and fluorinated substituents enhance mesomorphic properties. Modifications to the difluoroacetyl group can:
Q. How can contradictions in biological activity data for derivatives be resolved?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) arise from differences in assay conditions. Standardization strategies include:
- Buffer Systems : Use consistent pH (7.4) and ionic strength (e.g., 150 mM NaCl) .
- Control Experiments : Account for non-specific binding using fluorinated analogs lacking the difluoroacetyl group .
- Docking Studies : Validate binding modes with molecular dynamics simulations (e.g., AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
